2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound characterized by a fused pyrazine and oxazine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique molecular architecture that may facilitate interactions with biological targets. The chemical formula for this compound is and it has a molar mass of approximately 225.2 g/mol.
This compound falls under the category of oxazinones, which are a subset of heterocyclic compounds known for their diverse biological activities. It is synthesized from various precursors through cyclization reactions, making it a subject of interest in organic synthesis and pharmaceutical research.
The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes:
While industrial methods for producing this compound are not extensively documented, scaling up laboratory procedures involves optimizing reaction conditions to enhance yield and purity.
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one can participate in various chemical reactions:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under specific chemical environments (e.g., oxidation or reduction). Its reactivity profile makes it suitable for further derivatization in synthetic applications.
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several notable applications:
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one represents a structurally intricate bicyclic heterocycle that has garnered significant interest in pharmaceutical research due to its unique molecular architecture and potential bioactivity. Characterized by the CAS registry number 155513-85-2, this compound features a dense heteroatom arrangement with nitrogen and oxygen atoms strategically positioned within its fused ring system. Its molecular formula, C₁₂H₇N₃O₂, corresponds to a precise molecular weight of 225.203 g/mol, as verified through mass spectrometry [1]. The compound's structural complexity and pharmacological potential position it as a compelling subject for exploration within heterocyclic chemistry and drug discovery paradigms. This scaffold exemplifies the innovative molecular design strategies employed in modern medicinal chemistry to develop targeted therapeutic agents, particularly in the kinase inhibitor domain where such rigid, planar structures demonstrate high target affinity [6].
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one belongs to the fused bicyclic heterocycles classification, integrating both pyrazine and oxazinone rings into a singular, planar architectural framework. The core structure consists of a pyrazine ring fused with a 1,3-oxazin-4-one moiety, creating a condensed system with significant electron-deficient character. This molecular architecture is further elaborated by a phenyl substituent at the C-2 position, which introduces aromatic hydrophobicity and potential π-stacking capabilities [1] [2].
According to the Hantzsch-Widman nomenclature system—a systematic approach to naming heterocyclic compounds—the parent scaffold is designated as pyrazino[2,3-d][1,3]oxazin-4-one, precisely indicating the fusion pattern between the six-membered diazine (pyrazine) and the six-membered oxazine rings [7]. The phenyl substituent at position 2 creates the full systematic name. This compound exemplifies the structural complexity achievable through heterocyclic fusion, where the strategic incorporation of multiple heteroatoms (three nitrogen atoms and one oxygen atom within the bicyclic system) creates a polarized electron distribution conducive to interactions with biological targets.
Table 1: Fundamental Chemical Properties of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Property | Value | Measurement Method/Source |
---|---|---|
Molecular Formula | C₁₂H₇N₃O₂ | Elemental Analysis |
Molecular Weight | 225.203 g/mol | Mass Spectrometry |
Exact Mass | 225.054 g/mol | High-Resolution MS |
CAS Registry Number | 155513-85-2 | Chemical Abstracts Service |
Topological Polar Surface Area | 68.88 Ų | Computational Calculation |
LogP (Octanol-Water) | 1.645 | Chromatographic Measurement |
Synonyms | 2-Phenylpyrazino[2,3-d][1,3]oxazin-4-one; 2-Phenyl-4H-pyrazino[2.3-d][1,3]oxazin-4-one | Chemical Databases [1] [2] |
The compound's polar surface area of 68.88 Ų suggests moderate membrane permeability, while its calculated LogP value of 1.645 indicates balanced lipophilicity suitable for drug absorption [1]. These physicochemical properties, combined with the inherent rigidity of the fused bicyclic system, make this scaffold particularly valuable in drug design. The molecular rigidity reduces conformational entropy penalties upon binding to biological targets, while the electron-deficient heterocycle serves as an excellent hydrogen bond acceptor, facilitating specific interactions with enzyme active sites. The structural similarity to bioactive benzoxazinones further enhances its pharmacological potential, as these motifs are established privileged structures in medicinal chemistry [5] [8].
The synthetic exploration of pyrazino-oxazinone derivatives represents a specialized trajectory within heterocyclic chemistry, evolving from early investigations into benzoxazinone chemistry during the mid-20th century. Initial synthetic approaches focused on symmetrical heterocycles derived from dimerization reactions of simple precursors. The development of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one specifically emerged through methodological refinements enabling the introduction of aryl groups at the critical C-2 position [4]. This advancement addressed the significant synthetic challenge of achieving regioselective functionalization on these electron-deficient heterocyclic systems.
A transformative development in the synthesis of this compound class was documented in patent literature (WO2019180634A1), which detailed palladium-catalyzed carbonylation methodologies for preparing oxazinone-containing bicyclic heterocycles. This innovative approach employed palladium catalysts under carbon monoxide atmosphere to facilitate key cyclization steps, significantly improving both yield and purity profiles compared to earlier non-catalytic methods [4]. The technical specifications described in the patent highlight optimized conditions including specific palladium sources, ligand systems, and carefully controlled reaction temperatures that minimize decomposition pathways common to these sensitive heterocycles.
Table 2: Historical Development of Key Synthetic Approaches to Pyrazino-Oxazinone Derivatives
Time Period | Synthetic Approach | Key Advancements | Limitations |
---|---|---|---|
1980s-1990s | Dimerization of 2-aminobenzoic acids | Simple starting materials; No metal catalysts | Exclusive formation of symmetrical derivatives |
Early 2000s | Thionyl chloride-mediated cyclizations | First unsymmetrical variants | Low yields; Complex product mixtures |
2010-2015 | Polyphosphate ester (PPE) cyclization | Improved functional group tolerance | Required N-protected intermediates |
2019-Present | Palladium-catalyzed carbonylation | High regioselectivity; Commercial-scale viability | Specialized equipment requirements [4] [8] |
The evolution continued with the development of unsymmetrical synthesis techniques, crucial for accessing diverse derivatives like the 2-(2-methylphenyl) analogue (CAS 155513-82-9) [9]. Modern commercial availability reflects these synthetic advances, with specialty chemical suppliers such as Synchem now offering 250 mg quantities of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one at 95% purity, priced at €300 [2]. A methyl-substituted derivative (2-(2-methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one) is similarly available in 50 mg quantities, demonstrating the pharmaceutical industry's interest in structurally diversified analogues [9]. The progression from symmetrical dimeric compounds to specifically functionalized derivatives represents a methodological maturation that has expanded the drug discovery utility of this heterocyclic class.
The benzoxazinone pharmacophore, epitomized by 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one, constitutes a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and drug-like properties. While comprehensive biological data specific to this compound remains proprietary within pharmaceutical development pipelines, structurally analogous tricyclic systems have demonstrated compelling pharmacological activities. These include protein kinase inhibition, cytotoxic activity against cancer cell lines, and potential antibacterial effects, positioning them as valuable templates for therapeutic development [6] [8].
The compound's significance is magnified within the context of protein kinase inhibitor (PKI) development, where the USFDA has approved 70 PKIs as of 2021, primarily for oncology and inflammatory indications [6]. The druggable kinome remains largely unexplored, with only approximately 8% of human kinases currently targeted by approved drugs. This represents a substantial opportunity for novel scaffolds like pyrazino-oxazinones that offer distinct structural diversity compared to established kinase inhibitor chemotypes [6]. The electron-deficient nature of the oxazinone ring may facilitate hydrogen-bonding interactions with kinase hinge regions, while the phenyl substituent provides hydrophobic contact points critical for selective target engagement.
Table 3: Bioactive Heterocyclic Scaffolds Structurally Related to 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Heterocyclic System | Example Compound | Reported Bioactivities | Structural Relationship |
---|---|---|---|
Dibenzo[b,f][1,5]diazocine-6,12-dione | Compound 10 [8] | Cytotoxic (HeLa, U87); Antibacterial | Similar dilactam structure |
Pyrazino[3,2-c][1,5]benzodiazocine | Compound 7 [8] | Anticancer (LoVo, MV-4-11 cell lines) | Shared pyrazine component |
2-Phenyl-4H-1,3-benzoxazin-4-one | CID 555407 [5] | Kinase inhibition; Anticonvulsant activity | Common oxazinone core |
Pyrido[3,2-c][1,5]benzodiazocine | Novel scaffold [8] | Under biological evaluation | Analogous fused heterocyclic design |
Industrial applications of this compound extend beyond direct therapeutic use to include its function as a versatile synthetic intermediate. The electron-deficient heterocycle readily undergoes nucleophilic substitution, particularly at the C-6 and C-7 positions of the pyrazine ring, enabling the preparation of diverse chemical libraries for high-throughput screening [4] [8]. Additionally, the scaffold serves as a conformational constraint in peptidomimetic drug design, where its rigid structure can mimic peptide turn motifs while conferring enhanced metabolic stability compared to flexible peptide counterparts. The compound's thermal stability and moderate solubility profile further enhance its utility in industrial process chemistry, where it can be incorporated into multistep syntheses without requiring specialized handling conditions [2] [9].
The structural resemblance to dibenzo[b,f][1,5]diazocine-6,12-diones, recognized as "privileged structures for bioactive molecule design," further validates the pharmacological promise of the pyrazino-oxazinone scaffold [8]. As the pharmaceutical industry continues exploring underexploited kinase targets—including those within the CAMK, CK1, and AGC kinase groups—novel heterocyclic templates like 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one offer critical molecular diversity to address this evolving therapeutic landscape [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0